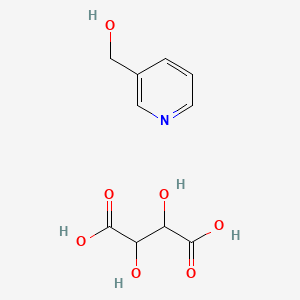

3-ピリジンメタノール

概要

説明

ニコチニルアルコールは、ピリジルカルビノールとも呼ばれ、ナイアシンの誘導体です。主に脂質低下薬と血管拡張薬として使用されます。この化合物は、水とアルコールに容易に溶解する結晶性物質として現れ、エーテルにも溶解します。 融点は147〜148°Cです . ニコチニルアルコールは、紅潮を引き起こすことで知られており、血圧を低下させる可能性があります .

2. 製法

合成経路と反応条件: ニコチニルアルコールは、さまざまな方法で合成できます。一般的なアプローチの1つは、ニコチン酸またはその誘導体の還元です。 たとえば、ニコチン酸は、水素化リチウムアルミニウム(LiAlH4)を使用して還元すると、ニコチニルアルコールが生成されます .

工業生産方法: 工業環境では、ニコチニルアルコールは、しばしばニコチン酸の触媒的加水素化によって生産されます。 このプロセスは、炭素上のパラジウム(Pd / C)などの適切な触媒を、高圧および高温条件下で使用することを伴います .

科学的研究の応用

Nicotinyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: The compound is studied for its effects on biological systems, particularly its role as a vasodilator.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

作用機序

ニコチニルアルコールは、直接作用型の末梢血管拡張薬として作用します。 血管の平滑筋を弛緩させることで血管拡張を引き起こし、血流を増やし、血圧を低下させます . 血管拡張効果における正確な分子標的と経路は完全に解明されていませんが、紅潮を引き起こし、血圧を低下させることが知られています .

類似の化合物:

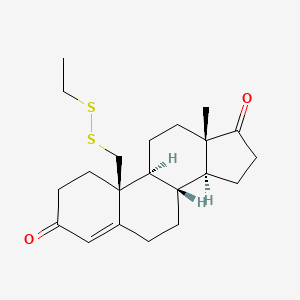

ニコチン酸: ニコチニルアルコールとニコチン酸はどちらもナイアシンの誘導体であり、類似の血管拡張効果を持っています.

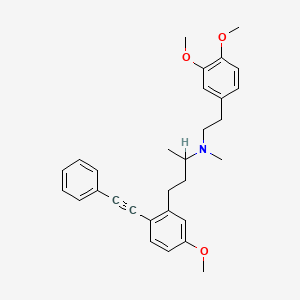

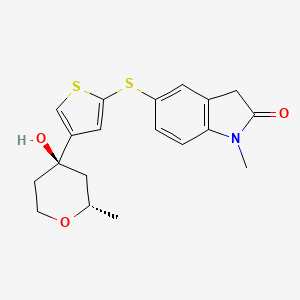

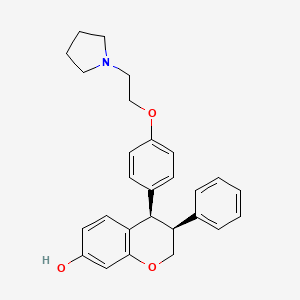

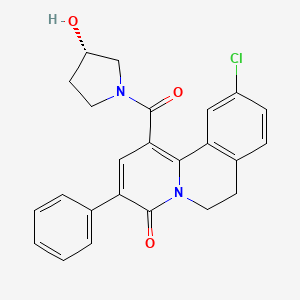

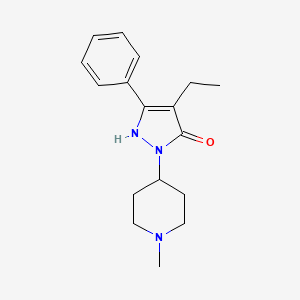

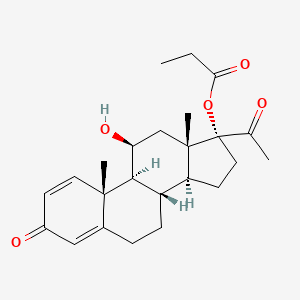

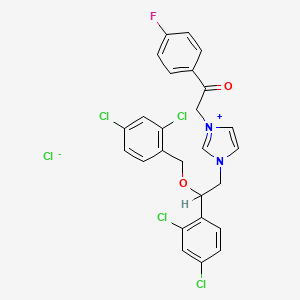

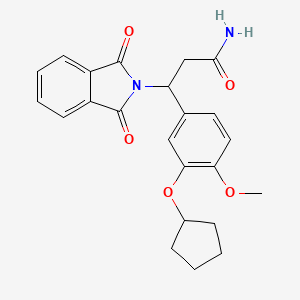

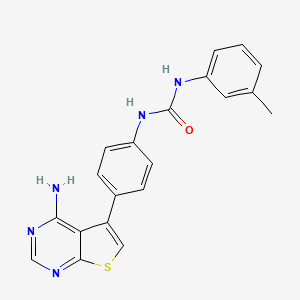

ピリジルカルビノール誘導体: エニクロブレートやメピロキソールなどのピリジルカルビノールの他の誘導体は、類似の化学構造と薬理学的特性を持っています.

独自性: ニコチニルアルコールは、脂質低下薬と血管拡張薬の両方として作用する能力がユニークです。 その独特の化学構造により、水とアルコールに容易に溶解するため、医学や産業のさまざまな用途に適しています .

生化学分析

Biochemical Properties

3-Pyridinemethanol plays a significant role in biochemical reactions. It can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid . This compound interacts with various enzymes and proteins, including those involved in the synthesis of histone deacetylase inhibitors . These interactions are crucial for its role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

3-Pyridinemethanol has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to be involved in the photoelectrocatalytic oxidation process, leading to the formation of 3-pyridinemethanal and vitamin B3 . This indicates its potential impact on cellular metabolic pathways and gene regulation.

Molecular Mechanism

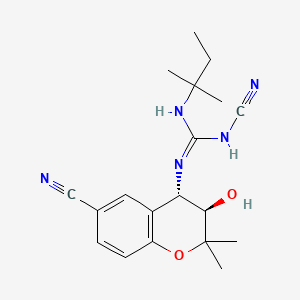

At the molecular level, 3-Pyridinemethanol exerts its effects through various mechanisms. It can act as a synthetic intermediate in the production of histone deacetylase inhibitors, which are known to play a role in gene expression regulation . Additionally, it can form binding interactions with biomolecules, leading to enzyme inhibition or activation, and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 3-Pyridinemethanol over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound can undergo aerobic photo-oxidation, which is a time-dependent process . This reaction highlights the importance of considering the temporal aspects when studying its biochemical properties and effects.

Dosage Effects in Animal Models

The effects of 3-Pyridinemethanol vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.

Metabolic Pathways

3-Pyridinemethanol is involved in various metabolic pathways. It can be converted into nicotinic acid through aerobic photo-oxidation . This conversion involves specific enzymes and cofactors that facilitate the metabolic process. The compound’s role in these pathways can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of 3-Pyridinemethanol within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, impacting its overall efficacy and function.

Subcellular Localization

3-Pyridinemethanol’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Nicotinyl alcohol can be synthesized through various methods. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, nicotinic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce nicotinyl alcohol .

Industrial Production Methods: In industrial settings, nicotinyl alcohol is often produced through catalytic hydrogenation of nicotinic acid. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

化学反応の分析

反応の種類: ニコチニルアルコールは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ニコチニルアルコールは、過マンガン酸カリウム(KMnO4)や酸化ニッケル水酸化物(NiOOH)などの酸化剤を使用して、ニコチン酸に酸化できます.

還元: この化合物は、他の誘導体に変換するために還元できますが、これらの反応の具体的な条件と試薬は、あまり一般的ではありません。

置換: ニコチニルアルコールは、ヒドロキシル基が他の官能基に置き換えられる置換反応に参加できます。

主な生成物:

酸化: 酸化の主な生成物はニコチン酸です.

還元と置換: これらの反応は、使用される具体的な試薬と条件に応じて、さまざまな誘導体をもたらす可能性があります。

4. 科学研究への応用

ニコチニルアルコールは、科学研究で幅広い用途を持っています。

化学: さまざまな化学化合物の合成における前駆体として使用されます。

生物学: この化合物は、生物系への影響、特に血管拡張薬としての役割について研究されています。

医学: ニコチニルアルコールは、閉塞性動脈硬化症、レイノー現象、閉塞性血栓血管炎などの末梢血管疾患の治療に使用されます.

類似化合物との比較

Nicotinic Acid: Both nicotinyl alcohol and nicotinic acid are derivatives of niacin and have similar vasodilatory effects.

Pyridylcarbinol Derivatives: Other derivatives of pyridylcarbinol, such as eniclobrate and mepiroxol, share similar chemical structures and pharmacological properties.

Uniqueness: Nicotinyl alcohol is unique in its ability to act as a hypolipidemic agent and a vasodilator. Its specific chemical structure allows it to dissolve easily in water and alcohol, making it suitable for various applications in medicine and industry .

特性

IUPAC Name |

pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023367 | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-55-0 | |

| Record name | 3-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinyl alcohol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-PYRIDINEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-pyridinemethanol?

A1: 3-Pyridinemethanol has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol.

Q2: How can 3-pyridinemethanol be characterized spectroscopically?

A2: Various spectroscopic techniques are employed for characterizing 3-pyridinemethanol, including: - Infrared (IR) spectroscopy: Provides information about functional groups, especially the characteristic O-H and C=N stretches. [] - Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and environment of hydrogen and carbon atoms within the molecule. [] - Ultraviolet-visible (UV-Vis) spectroscopy: Reveals electronic transitions and can be used to study interactions with other molecules. []

Q3: What are the conformational preferences of 3-pyridinemethanol?

A3: Computational studies employing density functional theory (DFT) methods have been used to investigate the conformational stability and molecular structure of 3-pyridinemethanol. [] These studies provide insights into the preferred geometries and energy barriers between different conformations.

Q4: What are some applications of 3-pyridinemethanol in coordination chemistry?

A4: 3-Pyridinemethanol can act as a ligand in coordination complexes with transition metals. For example, it forms a coordination polymer with zinc(II) benzoate, bridging zinc centers through its nitrogen and oxygen atoms. [] This bridging behavior is evident in the IR spectrum, characterized by a sharp absorption band attributed to the stretching vibration of the methanolic O–H group.

Q5: How is 3-pyridinemethanol used in the synthesis of vitamin B3?

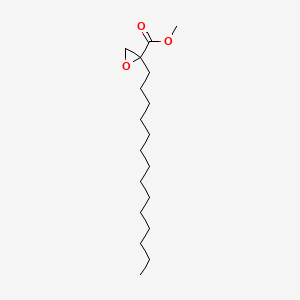

A5: 3-Pyridinemethanol serves as a valuable precursor in the synthesis of vitamin B3 (nicotinic acid). Several studies have explored its photocatalytic oxidation to produce vitamin B3 using various catalysts, including titanium dioxide (TiO2) [, , , ], platinized TiO2 [], and silver/zinc oxide/graphene-silicon hybrid nanocatalysts. []

Q6: What are the challenges associated with the selective oxidation of 3-pyridinemethanol to vitamin B3?

A6: Achieving high selectivity towards vitamin B3 during 3-pyridinemethanol oxidation is challenging due to the formation of byproducts like 3-pyridinecarboxaldehyde. [, ] Researchers are actively investigating strategies to optimize reaction conditions and catalyst design to enhance selectivity.

Q7: How do alkaline treatments impact the photocatalytic activity of TiO2 in 3-pyridinemethanol oxidation?

A7: Alkaline treatments have been shown to significantly enhance the photocatalytic activity of TiO2 in the oxidation of 3-pyridinemethanol. This enhancement is attributed to increased porosity, surface area, and surface hydroxyl groups, which promote substrate adsorption and enhance photocatalytic efficiency. []

Q8: How does platinization affect the photocatalytic oxidation of 3-pyridinemethanol?

A8: Loading platinum onto TiO2 catalysts further boosts the photocatalytic activity in 3-pyridinemethanol oxidation. [] Platinum acts as an electron scavenger, facilitating electron transfer from the TiO2 conduction band and increasing the number of photogenerated charge carriers for the reaction.

Q9: What is the role of 3-pyridinemethanol in the synthesis of other organic compounds?

A9: 3-Pyridinemethanol acts as a versatile building block in organic synthesis. For instance, it can be transformed into pyridinium salts of dithiophosphoric acids, which exhibit antifungal activity against Candida albicans. []

Q10: Can 3-pyridinemethanol be used in electroless copper plating?

A10: Yes, 3-pyridinemethanol plays a crucial role in the catalyst solution used for electroless copper plating of printed circuit boards. It forms a complex compound with palladium ions, facilitating the deposition of copper onto the non-conductive layers of the circuit boards. []

Q11: Does 3-pyridinemethanol exhibit any biological activity?

A11: While not as potent as other pyridine derivatives, research suggests that 3-pyridinemethanol may possess some vasodilatory effects. Studies in the mid-20th century explored its potential in treating conditions like senile arteriosclerosis, though its efficacy compared to modern treatments is unclear. [, ]

Q12: Has 3-pyridinemethanol been investigated for its carbonic anhydrase IX inhibitory activity?

A12: Recent studies have explored 3-pyridinemethanol's potential as a non-sulfonamide inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors. Preliminary in vitro experiments suggest it can inhibit CA IX activity, making it a potential candidate for further investigation in anti-tumor drug development. []

Q13: What is known about the metabolism of 3-pyridinemethanol?

A13: While detailed metabolic pathways in mammals are not extensively documented in the provided research, studies on the lignin-degrading fungus Phanerochaete chrysosporium indicate it can metabolize nicotinic acid into 3-pyridinemethanol. [] This finding suggests potential metabolic pathways for 3-pyridinemethanol in biological systems.

Q14: What analytical methods are used to quantify 3-pyridinemethanol?

A14: Liquid chromatography coupled with electrospray ionization trap mass spectrometry (LC-ESI-MS) has been successfully employed for identifying and quantifying 3-pyridinemethanol in plant extracts. [] This technique offers high sensitivity and selectivity for analyzing complex mixtures.

Q15: How is 3-pyridinemethanol separated from other components in a mixture?

A15: Solid-phase extraction (SPE) is a common technique for pretreating samples containing 3-pyridinemethanol, allowing for its separation and purification from complex matrices. []

Q16: Has STORM imaging been utilized to study 3-pyridinemethanol?

A16: Researchers have developed a specialized STORM (Stochastic Optical Reconstruction Microscopy) imaging buffer using 3-pyridinemethanol. [] This buffer, with a refractive index matched to standard immersion oil, enhances imaging depth and resolution in biological specimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)